1-(Aminomethyl)-2-methylcyclohexan-1-amine

Description

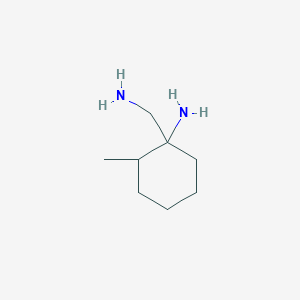

Structure

3D Structure

Properties

IUPAC Name |

1-(aminomethyl)-2-methylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-7-4-2-3-5-8(7,10)6-9/h7H,2-6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCWMFSNNMJUNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 1 Aminomethyl 2 Methylcyclohexan 1 Amine

Synthetic Routes to Cyclohexane-1,1-diamines and Related Structures

The synthesis of vicinal (1,2-), 1,3-, and 1,4-diaminocyclohexanes is well-documented, often serving as precursors or structural analogs for more complex diamines. A common strategy involves the hydrogenation of the corresponding phenylenediamines over catalysts like ruthenium, nickel, or cobalt. google.comchemicalbook.com For instance, m-phenylenediamine (B132917) can be hydrogenated over a Ru/g-C3N4 catalyst to yield 1,3-cyclohexanediamine (B1580663). mdpi.com However, these reactions often produce a mixture of cis and trans isomers that require further separation. google.comchemicalbook.com

Another prevalent route is the reductive amination of cyclohexanediones. This two-step process involves the condensation of a carbonyl group with ammonia (B1221849) to form an imine, which is subsequently hydrogenated. mdpi.com For example, 1,3-cyclohexanedione (B196179) can be converted to 1,3-cyclohexanediamine using ammonia and a hydrogenation catalyst like Raney Nickel. mdpi.com This method can, however, lead to side products such as monoamines and amino alcohols. mdpi.com

A more direct approach to trans-1,2-diamines involves the sequential opening of cyclohexene (B86901) oxide. The initial reaction with a secondary amine yields a trans-amino alcohol, which is then converted to an aziridinium (B1262131) ion in situ. Subsequent opening of this intermediate with another amine provides the target 1,2-diamine derivative. arkat-usa.org While these methods are effective for 1,2-, 1,3-, and 1,4-diamines, the synthesis of 1,1-diamines (geminal diamines) on a cyclohexane (B81311) scaffold is less common and often requires specialized multistep sequences, potentially starting from a ketone precursor.

Regioselective and Stereoselective Synthesis Strategies for Substituted Cyclohexanamines

Achieving specific substitution patterns (regioselectivity) and spatial arrangements (stereoselectivity) on the cyclohexane ring is paramount for synthesizing complex molecules like 1-(aminomethyl)-2-methylcyclohexan-1-amine. The inherent conformational flexibility of the cyclohexane ring, which primarily exists in a low-energy chair conformation, influences the stereochemical outcome of reactions. libretexts.orgwikipedia.orglibretexts.org Substituents can occupy either axial or equatorial positions, with larger groups preferentially occupying the more stable equatorial position to minimize steric strain from 1,3-diaxial interactions. wikipedia.orglibretexts.org

Stereocontrolled synthesis often employs cascade reactions, where multiple bonds and stereocenters are formed in a single operation. For instance, a Michael/Michael/isomerization cascade reaction can be used to produce highly substituted cyclohexanes. researchgate.net Similarly, diastereoselective synthesis of substituted cyclohexanones, which are key precursors to cyclohexanamines, can be achieved through conjugate addition reactions. beilstein-journals.orgnih.gov Asymmetric transfer hydrogenation using bifunctional ruthenium catalysts is another powerful tool for the enantioselective preparation of substituted cyclohexenones, which serve as versatile intermediates. mdpi.com

Divergent Synthetic Pathways for Isomeric Control

Divergent synthesis provides a powerful strategy for accessing different isomers from a common starting material by carefully tuning reaction parameters. By modifying elements such as the catalyst, solvent, temperature, or reaction time, chemists can steer a reaction toward a desired isomeric product. nih.gov This approach is particularly valuable for creating complex polycyclic scaffolds where multiple stereoisomers are possible.

For example, ligand-controlled palladium-catalyzed reactions have been shown to achieve regiodivergent outcomes in the synthesis of complex molecules. nih.gov Similarly, catalyst control can be used to switch between different cyclization pathways, such as (3+3) and (3+2) cyclizations, to produce distinct azabicyclic frameworks. nih.gov In the context of cyclohexanamine synthesis, a divergent strategy could be envisioned where a common intermediate is subjected to different catalytic systems or reaction conditions to selectively produce different diastereomers or regioisomers of the final amine product. This level of control is essential for systematically exploring the structure-activity relationships of complex molecules.

Catalytic Approaches in Amine Functionalization for Cyclohexane Scaffolds

Catalysis is central to the efficient and selective introduction of amine functionalities onto cyclohexane scaffolds. Catalytic hydrogenation and reductive amination are cornerstone techniques. Raney Nickel (Raney Ni) and Ruthenium on carbon (Ru/C) are frequently employed catalysts for these transformations, effectively converting ketones, oximes, or aromatic amines into saturated cyclohexanamines. mdpi.comresearchgate.net

More advanced catalytic systems offer enhanced selectivity. Biocatalytic cascades, for instance, can achieve the amination of unfunctionalized cycloalkanes in a one-pot, multi-enzyme process. rsc.org This involves a sequence of reactions catalyzed by a monooxygenase, an alcohol dehydrogenase, and a reductive aminase to convert a cycloalkane directly into a secondary amine. rsc.org For enantioselective amination, chiral catalysts are employed. Rhodium-based catalysts, in conjunction with chiral ligands, can perform intermolecular aminations with high enantioselectivity. youtube.com The "borrowing hydrogen" methodology, utilizing an iridium complex with a Brønsted acid co-catalyst, enables the direct amination of alcohols, including those on a cyclohexane ring, in a highly atom-economical process that produces only water as a byproduct. researchgate.net

| Catalyst System | Reaction Type | Substrate Example | Product Type | Reference |

| Raney Ni | Reductive Amination | 1,3-Cyclohexanedione | 1,3-Cyclohexanediamine | mdpi.com |

| Ru/C | Hydrogenation | m-Phenylenediamine | 1,3-Cyclohexanediamine | mdpi.com |

| P450 Monooxygenase/ADH/Reductive Aminase | Biocatalytic Cascade | Cyclohexane | Cyclohexylamine | rsc.org |

| Iridium Complex / Brønsted Acid | Borrowing Hydrogen | Isohexides (bio-based alcohols) | Chiral Diamines | researchgate.net |

Novel Synthetic Protocols for Aminomethyl Group Introduction

The introduction of an aminomethyl group (–CH2NH2) is a key step in the synthesis of the target compound. The Mannich reaction is a classical and powerful method for aminomethylation. mdpi.com This reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (B43269) and a primary or secondary amine. For the synthesis of 1-(aminomethyl) substituted cyclohexanes, a suitable ketone precursor could be reacted with formaldehyde and an amine, although this typically installs a dialkylaminomethyl group. Subsequent modifications would be needed to obtain the primary amine.

The Gabriel synthesis is another fundamental method for preparing primary amines. chemrxiv.org This protocol uses potassium phthalimide (B116566) as an ammonia surrogate to react with an alkyl halide. The resulting N-alkylphthalimide is then cleaved, typically via hydrazinolysis, to release the primary amine. chemrxiv.org A synthetic route to the target molecule could involve the preparation of a (1-amino-2-methylcyclohexyl)methyl halide intermediate, which could then be subjected to the Gabriel synthesis to install the primary aminomethyl group.

More recent protocols offer alternative approaches. For instance, the reaction of iodo-bicyclo[1.1.1]pentanes with potassium phthalimide, followed by hydrazinolysis, has been developed to produce aminomethyl-bicyclo[1.1.0]butanes, demonstrating a modern application of the Gabriel synthesis to complex scaffolds. chemrxiv.org Such strategies, which combine classic reactions with novel substrates, pave the way for accessing unique aminomethylated structures.

Optimization of Reaction Conditions and Yields in Diamine Synthesis

Maximizing the yield and purity of the desired diamine product is a critical aspect of synthetic chemistry, achieved through the systematic optimization of reaction conditions. Key parameters that are frequently adjusted include temperature, pressure, solvent, catalyst type and loading, and reaction time. researchgate.net

For example, in the synthesis of isophoronediamine, a multi-step process involving cyanidation, imidization, and hydrogenation, each step was individually optimized. researchgate.net The hydrogenation step to produce the final diamine was optimized by testing variables such as temperature (120°C), hydrogen pressure (6 MPa), ammonia pressure (0.2 MPa), and catalyst (Raney Co), achieving a final yield of 95.6%. researchgate.net

| Reaction | Optimized Parameter | Value | Effect | Reference |

| Hydrogenation of Isophoroneimine | Temperature | 120°C | Increased Reaction Rate | researchgate.net |

| Hydrogenation of Isophoroneimine | Hydrogen Pressure | 6 MPa | Improved Conversion | researchgate.net |

| Hydrogenation of Isophoroneimine | Catalyst | 2 g Raney Co | High Yield (95.6%) | researchgate.net |

| Diamide Synthesis | Catalyst | Nb2O5 | High Yield (95%) | nih.govacs.org |

| Diamide Synthesis | Catalyst Calcination | 500°C | Highest Catalytic Activity | nih.govacs.org |

Stereochemical Analysis and Conformational Research of 1 Aminomethyl 2 Methylcyclohexan 1 Amine

Chiral Isomerism and Enantiomeric Resolution Strategies

1-(Aminomethyl)-2-methylcyclohexan-1-amine possesses two stereogenic centers at the C1 and C2 positions of the cyclohexane (B81311) ring.

C1 is bonded to four different groups: an aminomethyl group (-CH₂NH₂), an amine group (-NH₂), and two distinct ring carbons (C2 and C6).

C2 is bonded to a methyl group (-CH₃), a hydrogen atom, and two distinct ring carbons (C1 and C3).

The presence of two chiral centers means that a total of 2² = 4 stereoisomers can exist. These stereoisomers comprise two pairs of enantiomers. When the substituents at C1 and C2 are different, as they are in this molecule, none of the isomers can be meso compounds. spcmc.ac.in The pairs of enantiomers are diastereomers of each other. idc-online.comlibretexts.org

The resolution of such chiral vicinal diamines into their pure enantiomers is a critical step for stereospecific applications. Common strategies include:

Classical Resolution via Diastereomeric Salts : This widely used method involves reacting the racemic amine mixture with a chiral resolving agent, typically a chiral acid like (+)-tartaric acid, (-)-mandelic acid, or xylaric acid. nih.govacs.orgresearchgate.net The reaction forms a pair of diastereomeric salts, which exhibit different solubilities, allowing for their separation by fractional crystallization. Once separated, the pure enantiomer of the amine can be recovered by treatment with a base.

Chromatographic Resolution : Chiral chromatography, using either high-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase (CSP), can effectively separate enantiomers. Derivatization of the amines, for instance by converting them to diacetamides, may be employed to improve separation on standard chiral columns. nih.govacs.org

Kinetic Resolution : This technique involves reacting the racemic mixture with a chiral catalyst or reagent that reacts at a different rate with each enantiomer. This allows for the separation of the unreacted, enantiomerically enriched starting material from the product. researchgate.netnih.gov

Table 3.1: Stereoisomers of this compound

| Configuration | Relationship |

| (1R, 2R) | Enantiomer of (1S, 2S) |

| (1S, 2S) | Enantiomer of (1R, 2R) |

| (1R, 2S) | Enantiomer of (1S, 2R) |

| (1S, 2R) | Enantiomer of (1R, 2S) |

| (1R, 2R) & (1R, 2S) | Diastereomers |

Diastereomeric Considerations in Substituted Cyclohexane Structures

The four stereoisomers of this compound can be grouped into two diastereomeric pairs: the trans isomers ((1R, 2R) and (1S, 2S)) and the cis isomers ((1R, 2S) and (1S, 2R)). The cis/trans designation refers to the relative orientation of the methyl group at C2 and a reference group at C1 (e.g., the aminomethyl group).

Trans Isomers : The C2-methyl group and the C1-aminomethyl group are on opposite sides of the cyclohexane ring's general plane.

Cis Isomers : The C2-methyl group and the C1-aminomethyl group are on the same side of the ring's plane. mvpsvktcollege.ac.in

These diastereomers have distinct physical and chemical properties. The spatial arrangement of the substituents is fundamentally different, leading to unique intramolecular interactions and conformational preferences, which are discussed in the following section. The distinction between diastereomers is crucial as they are not mirror images and will have different energies, stabilities, and reactivities. idc-online.comlibretexts.org

Conformational Preferences and Dynamic Behavior of the Cyclohexane Ring System

The cyclohexane ring is not planar and exists predominantly in a low-energy chair conformation to minimize torsional and angle strain. masterorganicchemistry.com In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the general plane of the ring) positions. vaia.com Through a process called ring flipping, one chair conformation can interconvert to another, causing all axial substituents to become equatorial and vice versa. pressbooks.pub

For a substituted cyclohexane, the most stable conformation is the one that minimizes steric strain, particularly 1,3-diaxial interactions, where an axial substituent experiences repulsion from the other two axial atoms on the same side of the ring. libretexts.org This stability is generally achieved by placing the largest substituents in the equatorial position. wikipedia.org The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which is the difference in Gibbs free energy between the axial and equatorial conformers. wikipedia.orgmasterorganicchemistry.com

Table 3.2: Approximate A-Values for Relevant Substituents

| Substituent | Approximate A-Value (kcal/mol) |

| -CH₃ (Methyl) | 1.7 libretexts.org |

| -NH₂ (Amine) | 1.6 masterorganicchemistry.com |

| -CH₂NH₂ (Aminomethyl) | ~1.8 (Estimated to be slightly larger than -CH₃) |

Conformational Analysis:

Geminal Substitution at C1 : The C1 carbon has both an -NH₂ and a -CH₂NH₂ group. In any given chair conformation, one of these groups must be axial, and the other must be equatorial. The slightly bulkier -CH₂NH₂ group would preferentially occupy the equatorial position to minimize steric strain.

Trans Isomers (e.g., 1R, 2R) : The most stable conformation for the trans isomer places the two largest groups, -CH₂NH₂ at C1 and -CH₃ at C2, in equatorial positions (diequatorial). libretexts.org The alternative chair form, resulting from a ring flip, would place both of these groups in axial positions (diaxial), which is significantly less stable due to severe 1,3-diaxial interactions. libretexts.orgutexas.edu Therefore, the trans isomer is expected to be conformationally locked in the diequatorial arrangement.

Cis Isomers (e.g., 1R, 2S) : In the cis isomer, one group must be axial while the other is equatorial. The equilibrium will favor the conformer that places the largest substituent in the equatorial position. libretexts.org Given that the A-values for -CH₂NH₂ (~1.8 kcal/mol) and -CH₃ (1.7 kcal/mol) are very similar, the two chair conformations may exist in a more balanced equilibrium compared to the trans isomer, with a slight preference for the conformer having the aminomethyl group in the equatorial position.

Influence of Substituents on Amine Group Orientation and Reactivity

The orientation of the amine and aminomethyl groups (axial vs. equatorial) directly impacts their chemical reactivity. acs.org

Steric Accessibility : Equatorial substituents are generally more sterically accessible to incoming reagents than axial substituents, which are shielded by the ring structure and other axial atoms. libretexts.org Consequently, an equatorial amine group is expected to be more nucleophilic and reactive.

Intramolecular Interactions : The proximity of the two nitrogen-containing functional groups can lead to intramolecular hydrogen bonding. For instance, in a conformation where one amine group is axial and the other is equatorial, hydrogen bonding could occur, potentially stabilizing that specific conformer. Such interactions can also influence the basicity (pKa) of the nitrogen atoms.

Theoretical and Computational Investigations of 1 Aminomethyl 2 Methylcyclohexan 1 Amine

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by the arrangement of its electrons. For 1-(aminomethyl)-2-methylcyclohexan-1-amine, these studies would elucidate the nature of its covalent bonds, the distribution of electron density, and the energies of its molecular orbitals.

Detailed analysis of the bonding in this compound reveals standard single covalent bonds for C-C, C-N, C-H, and N-H. The primary areas of interest are the two amine groups, which are the most reactive sites. The lone pair of electrons on each nitrogen atom significantly influences the molecule's properties, making these groups centers of nucleophilicity and basicity.

The electronic properties can be quantified through calculations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is primarily localized on the nitrogen atoms of the two amine groups, indicating these are the most likely sites for electrophilic attack. Conversely, the LUMO is distributed across the carbon backbone. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and stability. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Description |

| HOMO Energy | -8.5 eV | The energy of the highest occupied molecular orbital, indicating the propensity to donate electrons. |

| LUMO Energy | 2.1 eV | The energy of the lowest unoccupied molecular orbital, indicating the propensity to accept electrons. |

| HOMO-LUMO Gap | 10.6 eV | The energy difference between the HOMO and LUMO, which correlates with chemical reactivity and stability. |

| Dipole Moment | 1.8 D | A measure of the overall polarity of the molecule, arising from the electronegative nitrogen atoms. |

Note: These values are hypothetical and representative of what might be expected from quantum chemical calculations.

Density Functional Theory (DFT) Calculations for Conformer Stability

The non-planar structure of the cyclohexane (B81311) ring, combined with the presence of three substituents, means that this compound can exist in several different spatial arrangements, or conformers. Density Functional Theory (DFT) is a robust computational method used to determine the geometries and relative energies of these conformers. nih.goveurjchem.comresearchgate.net

The primary conformational isomers arise from the chair and boat forms of the cyclohexane ring, and the axial or equatorial positioning of the aminomethyl, methyl, and amine substituents. DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-31G(d,p), can be employed to optimize the geometry of each possible conformer and calculate its total electronic energy. nih.gov The conformer with the lowest energy is the most stable and, therefore, the most abundant at equilibrium.

For this compound, calculations would likely show that chair conformations are significantly more stable than boat or twist-boat conformations due to reduced steric and torsional strain. Within the chair conformations, the relative stability would be dictated by the positions of the substituents. Generally, conformers with bulkier groups in the equatorial position are favored to minimize steric hindrance.

Table 2: Relative Energies of this compound Conformers from DFT Calculations

| Conformer | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| Chair (1-amine (eq), 1-aminomethyl (ax), 2-methyl (eq)) | 1.2 | 12.2 |

| Chair (1-amine (ax), 1-aminomethyl (eq), 2-methyl (eq)) | 0.8 | 27.8 |

| Chair (1-amine (eq), 1-aminomethyl (eq), 2-methyl (ax)) | 2.5 | 1.3 |

| Chair (1-amine (eq), 1-aminomethyl (eq), 2-methyl (eq)) | 0.0 | 58.7 |

Note: These values are hypothetical, illustrating that the conformer with all non-hydrogen substituents in the equatorial position is expected to be the most stable.

Molecular Dynamics Simulations for Conformational Flexibility

While DFT calculations provide a static picture of stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. researchgate.netnih.govmdpi.com MD simulations model the atomic motions of the molecule, providing insights into its flexibility and the transitions between different conformations. researchgate.netnih.govnih.gov

An MD simulation of this compound would typically be performed in a simulated solvent environment to mimic realistic conditions. mdpi.com The simulation would reveal the flexibility of the cyclohexane ring, including the rate of ring-flipping between different chair conformations. It would also show the rotational freedom of the aminomethyl and methyl groups.

The trajectories from an MD simulation can be analyzed to map the potential energy surface of the molecule and identify the most frequently visited conformational states. chemrxiv.org This analysis can provide a more nuanced understanding of the molecule's structural preferences than static calculations alone. For instance, MD simulations can reveal transient, intermediate conformations that may be important in chemical reactions.

Table 3: Key Observables from a Hypothetical Molecular Dynamics Simulation

| Observable | Simulated Result | Significance |

| Ring Flip Rate | 10^4 - 10^5 s⁻¹ at 298 K | Indicates the energetic barrier to interconversion between chair conformers. |

| Rotational Freedom of C-C Bond | Free rotation of the aminomethyl group with specific preferred torsional angles. | Highlights the flexibility of the side chain and its potential orientations for interaction. |

| Solvent Accessible Surface Area | Fluctuations around an average value, with amine groups being most accessible. | Provides insight into which parts of the molecule are most likely to interact with the solvent or other reactants. |

Note: The presented data is illustrative of typical results from MD simulations for substituted cyclohexanes.

Computational Prediction of Binding Affinities in Ligand-Metal Complexes

The two amine groups in this compound make it an excellent candidate for acting as a bidentate ligand, capable of coordinating with metal ions to form stable complexes. Computational methods can predict the geometry of these metal complexes and estimate their binding affinities. nih.govresearchgate.net

Docking simulations and more rigorous methods like Free Energy Perturbation (FEP) can be used to model the interaction between the ligand and a metal ion. columbia.edunih.govchalmers.se These calculations can predict the preferred coordination geometry and the strength of the metal-ligand bonds. The binding affinity is a measure of the stability of the complex, with a more negative binding free energy indicating a more stable complex.

These predictive studies are crucial in fields like coordination chemistry and medicinal chemistry, where the ability of a molecule to bind to a metal center is key to its function. nih.govresearchgate.net

Table 4: Predicted Binding Affinities for this compound with Various Metal Ions

| Metal Ion | Predicted Binding Free Energy (kcal/mol) | Predicted Coordination Geometry |

| Cu(II) | -15.2 | Distorted square planar |

| Ni(II) | -12.8 | Octahedral (with solvent) |

| Zn(II) | -11.5 | Tetrahedral |

| Pt(II) | -18.9 | Square planar |

Note: These binding energies are hypothetical and serve to illustrate the potential of the compound to form stable complexes with transition metals.

Computational Analysis of Stereoisomer Interconversion Barriers

This compound possesses chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). The interconversion between some of these isomers, particularly those that are conformers, involves overcoming an energy barrier. Computational chemistry can be used to calculate the height of these barriers.

The most common interconversion pathway for substituted cyclohexanes is the chair-chair ring flip. The transition state for this process is a high-energy, non-planar conformation, such as a half-chair or twist-boat form. By calculating the energy of this transition state relative to the ground-state chair conformer, the activation energy for the interconversion can be determined.

This information is valuable for understanding the dynamic stereochemistry of the molecule and predicting whether different conformers can be isolated at a given temperature. A high interconversion barrier suggests that different conformers might be stable and separable, while a low barrier indicates rapid equilibration.

Table 5: Calculated Energy Barriers for Conformational Interconversion

| Interconversion Process | Transition State Geometry | Calculated Energy Barrier (kcal/mol) |

| Chair-to-Chair Ring Flip | Half-Chair | 10.5 |

| C-N Bond Rotation | Eclipsed Conformation | 3.2 |

Note: These values are representative examples for substituted cyclohexanes and illustrate the energy costs associated with conformational changes.

Coordination Chemistry and Ligand Design Principles Utilizing 1 Aminomethyl 2 Methylcyclohexan 1 Amine

Chelate Ring Formation and Stability in Metal Complexes

When 1-(aminomethyl)-2-methylcyclohexan-1-amine acts as a ligand, it coordinates to a metal ion through the lone pairs of electrons on its two nitrogen atoms. This bidentate coordination results in the formation of a stable six-membered ring, known as a chelate ring. The formation of such a ring is entropically favored, a phenomenon known as the chelate effect. This effect leads to metal complexes that are significantly more thermodynamically stable than their counterparts formed with analogous monodentate amine ligands. libretexts.orglibretexts.orguwimona.edu.jm

The stability of a chelate complex is influenced by the size of the ring formed. Generally, five- and six-membered chelate rings are the most stable, as they minimize steric strain. nih.gov The six-membered ring formed by this compound is conformationally flexible due to the cyclohexane (B81311) backbone, which can adopt various chair and boat conformations to achieve an optimal bite angle and minimize strain within the complex. The stability of complexes with polyamine ligands can decrease as the chelate ring size increases from five to six members, though this is also dependent on the specific metal ion and ligand structure. biointerfaceresearch.com

| Ligand | Number of Ligands | Complex | log Kf | Chelate Ring Size |

|---|---|---|---|---|

| Ammonia (B1221849) (NH3) | 6 | [Ni(NH3)6]2+ | 8.61 | N/A (Monodentate) |

| Ethylenediamine (en) | 3 | [Ni(en)3]2+ | 18.28 | 5-membered |

This table illustrates the significant increase in stability (the chelate effect) when a bidentate ligand like ethylenediamine is used compared to a monodentate ligand like ammonia. A similar stabilizing effect is expected for complexes of this compound. libretexts.orglibretexts.org

Design of Chiral Ligands for Asymmetric Transformations

The structure of this compound possesses two chiral centers at the C1 and C2 positions of the cyclohexane ring. This inherent chirality makes it a valuable precursor for the synthesis of chiral ligands for asymmetric catalysis. chemrxiv.orgmerckmillipore.com Chiral vicinal diamines are crucial components in many catalysts used to produce enantioenriched compounds. merckmillipore.com These ligands create a chiral environment around a metal center, which can differentiate between enantiotopic faces of a substrate, leading to the preferential formation of one enantiomer of the product.

The design of effective chiral ligands often involves modifying the primary amine groups of the diamine scaffold. For instance, reaction with phosphines can produce chiral phosphino-amine ligands, while reaction with salicylaldehydes can yield chiral salen-type ligands. These modifications can tune the steric and electronic properties of the ligand, which in turn influences the enantioselectivity of the catalytic reaction. Chiral diamines have been successfully employed in a variety of asymmetric transformations, including:

Asymmetric hydrogenation

Asymmetric allylic alkylation researchgate.net

Asymmetric Michael additions

Asymmetric Mannich reactions researchgate.net

The effectiveness of a chiral ligand in asymmetric catalysis is often measured by the enantiomeric excess (ee) of the product.

| Reaction Type | Catalyst System | Substrate | Product Enantiomeric Excess (% ee) |

|---|---|---|---|

| Asymmetric Allylic Alkylation | Palladium / Chiral Phosphinooxazoline Ligand | 1,3-diphenyl-2-propenyl acetate | Up to 94% |

| Asymmetric Fluorination | Dual Catalyst: Chiral Phosphoric Acid / Primary Amine | α-branched cyclohexanones | Up to 96% |

| Asymmetric Double-Michael Addition | Chiral Aminophosphine | ortho-tosylamidophenyl malonate | Moderate |

This table provides examples of the high levels of enantioselectivity that can be achieved using catalysts derived from chiral diamine scaffolds in various asymmetric transformations. researchgate.netnih.govmdpi.com

Exploration of Coordination Modes with Transition Metals

As a bidentate ligand (often denoted N,N'), this compound typically coordinates to a single metal center to form a chelate complex. The coordination geometry of the resulting complex is determined by the electronic configuration and size of the transition metal ion, as well as the stoichiometry of the complex. nih.govresearchgate.net

For a transition metal that favors a coordination number of six, three molecules of the diamine ligand can coordinate to form an octahedral complex, [M(diamine)3]n+. If the metal favors a coordination number of four, two molecules of the diamine can form a square planar or tetrahedral complex, [M(diamine)2]n+. The specific coordination mode is also influenced by the steric bulk of the ligand and the nature of other co-ligands and counter-ions present in the coordination sphere. nih.govresearchgate.net

The flexible cyclohexane backbone of this compound allows it to adapt to the preferred coordination geometry of various transition metals, from first-row elements like iron and cobalt to heavier elements like rhodium and palladium.

| Coordination Number | Geometry | Example Metal Ions |

|---|---|---|

| 4 | Square Planar | Ni(II), Pd(II), Pt(II), Cu(II) |

| 4 | Tetrahedral | Co(II), Zn(II) |

| 6 | Octahedral | Cr(III), Fe(II/III), Co(III), Ni(II) |

This table outlines common coordination geometries adopted by transition metal ions, which can be achieved using ligands like this compound.

Supramolecular Architectures Involving Diamine Scaffolds

Diamine scaffolds are valuable building blocks in supramolecular chemistry for the construction of large, well-defined architectures. nih.govnih.gov Through coordination with metal ions, which act as "nodes," diamine ligands can function as "linkers" to form extended structures such as metal-organic frameworks (MOFs), coordination polymers, and molecular cages. nih.govscholaris.caresearchgate.net

The directionality of the coordination bonds and the geometry of the diamine ligand dictate the topology and dimensionality of the resulting supramolecular assembly. mdpi.commdpi.com To be used in this context, the this compound scaffold would likely need to be further functionalized to create a ditopic or polytopic ligand capable of bridging multiple metal centers. For example, functional groups could be added to the cyclohexane ring that can participate in further coordination or other non-covalent interactions like hydrogen bonding or π–π stacking. The self-assembly process of these frameworks can be controlled by factors such as solvent, temperature, and the presence of modulator molecules. nih.gov

Ligand Field Theory Applied to Complexes of this compound

Ligand Field Theory (LFT) provides a model to describe the electronic structure and properties of transition metal complexes. wikipedia.orgbritannica.com It considers the interaction between the metal d-orbitals and the orbitals of the coordinating ligands. When this compound coordinates to a metal ion in an octahedral geometry, the two nitrogen donor atoms contribute to the ligand field, which lifts the degeneracy of the metal's d-orbitals. The five d-orbitals split into two sets of different energy levels: the lower-energy t2g set (dxy, dxz, dyz) and the higher-energy eg set (dz², dx²-y²). libretexts.org

The energy difference between these sets is the ligand field splitting parameter, Δo. The magnitude of Δo is determined by the ligand field strength. Amine ligands like this compound are generally considered to be of intermediate field strength. The magnitude of Δo determines the electronic configuration of the complex.

Weak ligand field (small Δo): Electrons will occupy the higher-energy eg orbitals before pairing in the lower-energy t2g orbitals, resulting in a high-spin complex with a maximum number of unpaired electrons.

Strong ligand field (large Δo): It is energetically more favorable for electrons to pair up in the t2g orbitals before occupying the eg orbitals, leading to a low-spin complex with a minimum number of unpaired electrons.

This difference in electron configuration directly impacts the magnetic and spectroscopic properties of the complex. libretexts.orgrsc.orgmdpi.com For example, a high-spin d6 complex like [Fe(diamine)3]2+ would be paramagnetic, while a low-spin d6 complex like [Co(diamine)3]3+ would be diamagnetic. libretexts.org

Catalytic Applications of Metal Complexes Derived from 1 Aminomethyl 2 Methylcyclohexan 1 Amine

Asymmetric Catalysis Mediated by Chiral Diamine Ligands

There is no specific information available in the reviewed literature regarding the use of 1-(aminomethyl)-2-methylcyclohexan-1-amine as a ligand in asymmetric catalysis.

Applications in C-C and C-Heteroatom Bond Formation Reactions

No documented examples of metal complexes of this compound being used in C-C or C-heteroatom bond formation reactions were found.

Enantioselective Reductions and Oxidations

Specific data on the application of this compound-metal complexes in enantioselective reduction or oxidation reactions is not present in the available literature.

Investigation of Reaction Mechanisms in Catalytic Cycles

Without established catalytic applications, there are no mechanistic studies to report for reactions involving complexes of this compound.

Homogeneous vs. Heterogeneous Catalysis Strategies

There is no information on the use of this compound in either homogeneous or heterogeneous catalysis strategies.

Applications in Advanced Materials Science

Polymerization Initiators and Monomers

Aliphatic diamines are a well-established class of compounds used in polymer chemistry, both as initiators and as monomers. In their role as initiators, primary amines can trigger the ring-opening polymerization of cyclic esters, such as lactones and lactides, or epoxides. vot.pl The initiation mechanism typically involves the nucleophilic attack of the amine on the monomer, leading to chain propagation. The bifunctional nature of a diamine like 1-(Aminomethyl)-2-methylcyclohexan-1-amine could theoretically lead to the formation of telechelic polymers with amine end-groups or act as a crosslinking agent.

As monomers, diamines are fundamental building blocks for step-growth polymerization. They are commonly reacted with diacyl chlorides, dicarboxylic acids, or diisocyanates to produce polyamides, polyimides, and polyureas, respectively. The specific stereochemistry and substitution pattern of the cyclohexane (B81311) ring in this compound would be expected to influence the resulting polymer's properties, such as its thermal stability, solubility, and mechanical strength, by imparting rigidity and a defined three-dimensional structure to the polymer chain.

Precursors for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. Amine-functionalized ligands are of particular interest in MOF synthesis because the amine groups can serve as coordination sites for metal ions, act as basic sites to catalyze reactions, or be post-synthetically modified to introduce new functionalities. rsc.orgresearchgate.net

A diamine such as this compound could potentially be used to create flexible or rigid linkers for MOFs, depending on the conformational dynamics of the cyclohexane ring. The presence of two amine groups allows for bridging between metal centers, contributing to the formation of extended network structures. The basicity of the amine groups can also enhance the affinity of the resulting MOF for acidic gases like CO2. researchgate.net

Role in Dendrimer and Macromolecular Synthesis

Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture. The synthesis of dendrimers often involves a repetitive sequence of reactions starting from a central core molecule. Diamines are frequently used as core molecules or as building blocks in the divergent synthesis of dendrimers, such as poly(amidoamine) (PAMAM) dendrimers. nih.govrsc.org

In a typical divergent synthesis, a diamine core could be reacted with a molecule like methyl acrylate, followed by amidation with another diamine to build the next generation of branches. rsc.org The use of this compound as a core or branching unit would introduce a specific stereochemical and conformational element into the resulting dendrimer structure, potentially influencing its shape, internal cavity size, and surface functionality.

Surface Modification and Functionalization Studies

The modification of material surfaces is crucial for a wide range of applications, including improving biocompatibility, enhancing adhesion, and creating specific recognition sites. Amines are versatile functional groups for surface modification due to their reactivity towards a variety of electrophiles. nih.gov

Surfaces containing ester, carboxylic acid, or isocyanate groups can be readily functionalized by reaction with diamines. The introduction of primary amine groups onto a surface using a compound like this compound would create a platform for the subsequent attachment of other molecules, such as polymers, biomolecules, or nanoparticles. For instance, amine-functionalized surfaces can be used to immobilize enzymes or to alter the surface energy and wetting properties of a material. nih.govresearchgate.net

Bioconjugation and Probe Development (excluding human/clinical applications)

Bioconjugation is the process of covalently linking two molecules, at least one of which is a biomolecule. nih.gov Primary amines are common targets for bioconjugation reactions due to their presence in the side chains of lysine (B10760008) residues in proteins. While the specific use of this compound in this context is not documented, its primary amine groups could, in principle, be used to link it to biomolecules.

In probe development, a fluorescent dye or other reporter molecule is often attached to a ligand that binds to a specific target. A diamine can act as a linker between the reporter and the ligand. The cyclohexane scaffold of this compound could provide a rigid spacer, which can be advantageous in maintaining the optimal distance and orientation between the functional parts of a molecular probe.

Role As a Building Block in Complex Organic Synthesis

Stereoselective Introduction of Diamine Motifs into Natural Products

While no specific examples of the use of 1-(Aminomethyl)-2-methylcyclohexan-1-amine in the synthesis of natural products are documented, vicinal diamines are crucial components of many biologically active natural products. nih.govrsc.org The stereochemistry of this compound could, in principle, be exploited to introduce chiral diamine functionalities into target molecules. nih.gov The synthesis of polyhydroxylated aminocyclohexanes often involves stereoselective methods, and a similar approach could be envisioned for the incorporation of this diamine. rsc.org

Table 1: Potential Natural Product Scaffolds for Diamine Incorporation

| Natural Product Class | Relevant Structural Motif | Potential for Incorporation |

|---|---|---|

| Alkaloids | Piperidine, Pyrrolidine | As a precursor to fused ring systems. |

| Polyketides | Amino acid-like side chains | For derivatization of the polyketide backbone. |

Synthesis of Heterocyclic Compounds Incorporating the Diamine Moiety

The two primary amine groups of this compound make it an ideal candidate for the synthesis of various heterocyclic compounds. Depending on the electrophilic partner, a range of saturated and unsaturated heterocycles could be formed. For instance, reaction with dicarbonyl compounds could lead to the formation of diazepane or piperazine (B1678402) derivatives.

Table 2: Potential Heterocyclic Systems from this compound

| Reagent | Potential Heterocycle | Ring Size |

|---|---|---|

| Phosgene | Cyclic urea | 5-membered |

| Dicarbonyl compounds | Imidazolidine, Diazepine | 5 or 7-membered |

Scaffold for Combinatorial Library Synthesis

The concept of using a central scaffold to generate a large number of related compounds is a cornerstone of combinatorial chemistry. nih.gov this compound, with its two distinct amine functionalities, could serve as a scaffold for the creation of diverse chemical libraries. nih.gov The differential reactivity of the two amines could allow for sequential and selective derivatization, leading to a wide array of final products. openaccessjournals.com

Amine-Based Derivatization for Functional Molecule Generation

The primary amine groups of this compound are amenable to a wide range of derivatization reactions. These reactions can be used to attach various functional groups, thereby generating molecules with specific properties. nih.gov For example, acylation, alkylation, and sulfonylation are common transformations that can be performed on primary amines.

Table 3: Common Derivatization Reactions for Primary Amines

| Reaction Type | Reagent | Functional Group Introduced |

|---|---|---|

| Acylation | Acyl chloride, Anhydride | Amide |

| Alkylation | Alkyl halide | Secondary or Tertiary Amine |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

Exploration of Reaction Pathways for Further Functionalization

The reactivity of this compound can be further explored to develop novel synthetic methodologies. For instance, one of the amine groups could be protected, allowing for the selective reaction of the other. Subsequent deprotection and further reaction would allow for the synthesis of unsymmetrically substituted derivatives. The cyclohexane (B81311) ring itself also offers possibilities for further functionalization, although this would likely require more forcing reaction conditions. The study of reaction pathways in related catechol/primary amine mixtures has revealed complex chemistries, suggesting that the oxidation of this diamine could also lead to interesting crosslinked products.

Future Research Directions and Emerging Opportunities

Development of Green Chemistry Approaches for Synthesis

The synthesis of complex chiral diamines often relies on multi-step processes that can be resource-intensive. A primary future objective is the development of "green" and sustainable synthetic routes. This involves minimizing waste, reducing energy consumption, and utilizing renewable feedstocks and safer reagents. Research is increasingly focused on moving away from hazardous reagents and solvents. For instance, the use of formic acid as a reducing agent in reductive amination steps, often performed in water, presents a more environmentally benign alternative to reagents like sodium cyanoborohydride. unibe.ch

Future efforts could target the synthesis of 1-(Aminomethyl)-2-methylcyclohexan-1-amine precursors from bio-based raw materials, aligning with the broader industrial push for sustainability. bio4matpro.de Methodologies that reduce the number of synthetic steps, such as one-pot procedures, are highly desirable as they inherently reduce waste and improve efficiency. researchgate.netacs.org The principles of green chemistry, including atom economy and the use of catalytic rather than stoichiometric reagents, will be central to designing next-generation syntheses for this class of diamines. unibe.chnih.gov

Key Green Chemistry Strategies for Diamine Synthesis

| Strategy | Objective | Potential Application |

|---|---|---|

| Use of Renewable Feedstocks | Reduce reliance on petrochemicals. | Synthesizing the cyclohexyl backbone from bio-derived sources. bio4matpro.de |

| Catalytic Reductions | Replace stoichiometric and hazardous reducing agents. | Employing catalytic hydrogenation or transfer hydrogenation. |

| Water as Solvent | Eliminate volatile organic compounds (VOCs). | Performing key steps like reductive amination in aqueous media. unibe.ch |

| One-Pot Syntheses | Minimize intermediate isolation, reducing waste and saving time. | Combining multiple transformations into a single, streamlined process. researchgate.net |

Exploration of Novel Catalytic Systems

Chiral diamines are highly valued as ligands for metal-catalyzed asymmetric reactions. researchgate.netnih.gov The structure of this compound, featuring a C2-symmetric-like backbone, makes it an excellent candidate for creating novel catalytic systems. Future research will likely explore its coordination with a wide array of transition metals beyond the commonly used palladium, rhodium, and copper, potentially uncovering unique reactivity and selectivity.

The development of C2-symmetric diamine ligands has been a significant area of research, as their symmetry can lead to high levels of enantiomeric induction in catalytic processes. nih.gov By modifying the amine groups of this compound, researchers can fine-tune the steric and electronic properties of the resulting ligands. This allows for the optimization of catalysts for specific transformations, such as asymmetric alkylations, hydrogenations, and carbon-nitrogen bond-forming reactions. nih.govrsc.org The exploration of these derivatives as organocatalysts, either alone or in bifunctional systems with other moieties like thiourea (B124793) or squaramide, also presents a promising avenue of investigation. researchgate.net

Advancements in Computational Modeling for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of catalytic reactions. mdpi.com Applying these methods to systems involving this compound can provide deep insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity. researchgate.netnih.gov

Future research will leverage advancements in computational power and modeling techniques to move from explanation to prediction. By creating accurate models of metal-ligand complexes derived from this diamine, it will be possible to virtually screen new ligand designs and reaction conditions before undertaking laboratory work. acs.orgresearchgate.net This predictive approach can accelerate the discovery of optimal catalysts for challenging transformations. acs.org For example, DFT calculations can help rationalize how the ligand's structure influences diastereoselectivity and enantioselectivity, guiding the rational design of more effective catalysts. nih.govnih.gov Such studies can elucidate the crucial noncovalent interactions between the catalyst, substrates, and intermediates that govern the reaction pathway. nih.gov

Computational Approaches in Catalyst Design

| Technique | Application | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization of catalyst-substrate complexes and transition states. researchgate.netuobasrah.edu.iq | Understanding reaction mechanisms and origins of enantioselectivity. nih.gov |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the catalytic system in solution. | Assessing conformational flexibility and solvent effects. nih.gov |

| Multivariate Linear Regression (MLR) | Correlating catalyst/substrate structural features with reaction outcomes. acs.org | Developing predictive models to guide reaction optimization and scope expansion. researchgate.net |

Integration into Multi-Component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and complexity-building potential. nih.govwindows.net Chiral diamines and their derivatives can serve as crucial components in asymmetric MCRs, acting as either chiral catalysts or as one of the reacting building blocks.

The integration of this compound into MCRs like the Mannich, Ugi, or Povarov reactions is a significant area for future exploration. nih.govnih.gov For instance, it could be used to develop novel organocatalysts for enantioselective Mannich reactions, where a primary amine on the catalyst forms an enamine intermediate with a ketone. nih.govnii.ac.jp Alternatively, the diamine itself could be a substrate in a reaction like the Ugi MCR, leading to the rapid synthesis of complex, peptide-like molecules with multiple stereocenters. The development of one-pot, sequential catalytic processes that combine MCRs with other transformations further expands the synthetic utility of this versatile scaffold. researchgate.netnih.gov

Potential for Bio-Inspired Ligand Systems (excluding clinical or human trials)

Biomimetic catalysis seeks to emulate the high efficiency and selectivity of enzymes using smaller, more robust synthetic molecules. chemrxiv.orgchemrxiv.org Chiral diamines are excellent scaffolds for designing bio-inspired or biomimetic ligands because they can create a well-defined chiral pocket around a metal center, similar to an enzyme's active site. researchgate.net

Future work could focus on designing ligands from this compound that mimic enzymatic functions. This could involve incorporating hydrogen-bond donors or other functional groups to enable cooperative activation of substrates. dicp.ac.cn A key opportunity lies in developing catalytic systems that operate efficiently in environmentally friendly solvents like water, mirroring biological processes. chemrxiv.orgchemrxiv.org The design of such pluripotent ligands could lead to catalysts that are effective for a broad range of asymmetric transformations in aqueous media, bridging the gap between traditional organometallic catalysis and biocatalysis. researchgate.net These systems could be inspired by coenzymes like NAD(P)H, aiming to create catalytic cycles for asymmetric reductions that are both efficient and sustainable. dicp.ac.cn

Q & A

Q. What regulatory guidelines apply to preclinical studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.